molecular formula C12H9F3N2 B13001146 2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine

2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine

Cat. No.: B13001146
M. Wt: 238.21 g/mol
InChI Key: TZNZCRHYIZCJBF-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where a trifluoromethyl group is introduced to a phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate . The resulting intermediate is then subjected to cyclization reactions to form the pyridine ring.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are used to facilitate the coupling reactions between the trifluoromethylated phenyl intermediates and pyridine precursors . These methods are optimized for large-scale production, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can form hydrogen bonds and π-π interactions with various biological molecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenyl isocyanate
  • 2,3-Dichloro-5-(trifluoromethyl)-pyridine
  • 4-Trifluoromethyl substituted phenyl semicarbazone

Uniqueness

Compared to similar compounds, 2-(2-Trifluoromethyl-phenyl)-pyridin-3-ylamine stands out due to its unique combination of the trifluoromethyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyridin-3-amine

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-5-2-1-4-8(9)11-10(16)6-3-7-17-11/h1-7H,16H2

InChI Key

TZNZCRHYIZCJBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)N)C(F)(F)F

Origin of Product

United States

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